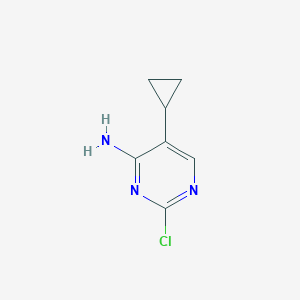

2-Chloro-5-cyclopropylpyrimidin-4-amine

Description

2-Chloro-5-cyclopropylpyrimidin-4-amine (C₇H₈ClN₃) is a substituted pyrimidine derivative characterized by a chlorine atom at position 2, a cyclopropyl group at position 5, and an amine group at position 2. Its molecular weight is 169.04 Da (monoisotopic mass), and it has been referenced in 40 patents, indicating significant interest in pharmaceutical and agrochemical research . The compound is listed as discontinued by CymitQuimica, though its structural analogs remain under active investigation . The pyrimidine core and substituent positions make it a versatile scaffold for designing kinase inhibitors, antiviral agents, and other bioactive molecules.

Propriétés

IUPAC Name |

2-chloro-5-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-7-10-3-5(4-1-2-4)6(9)11-7/h3-4H,1-2H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEIJSDKUVLCKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(N=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

While specific synthesis methods for 2-Chloro-5-cyclopropylpyrimidin-4-amine are not extensively documented, a general method for the C2-arylation of pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines has been developed. This method involves the use of palladium catalysts and appropriate aryl silanes under controlled conditions to achieve the desired arylation.

Industrial Production Methods

Industrial production methods for this compound are not widely available in the literature.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-5-cyclopropylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other functional groups using appropriate reagents and conditions.

Amination Reactions: The compound can undergo regioselective amination reactions, particularly with substituted dichloropyrimidines and trichloropyrimidines.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and specific amines for amination reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various arylated pyrimidine derivatives, while amination reactions can produce aminated pyrimidine compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-5-cyclopropylpyrimidin-4-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been investigated for its potential in treating neurological disorders and inflammatory diseases due to its ability to interact with specific molecular targets.

Case Study:

A study demonstrated that derivatives of this compound exhibit significant activity against certain enzymes involved in neuroinflammation, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.

Materials Science

The compound is utilized in the development of advanced materials, particularly in creating polymers and coatings with enhanced properties such as thermal stability and chemical resistance.

Data Table: Applications in Materials Science

| Application Type | Description | Properties Enhanced |

|---|---|---|

| Polymers | Used as an additive for polymer synthesis | Improved thermal stability |

| Coatings | Incorporated into coatings for durability | Enhanced chemical resistance |

Biological Research

In biological studies, this compound acts as a probe to investigate enzyme functions and receptor activities. Its ability to modulate biological pathways makes it valuable for understanding cellular mechanisms.

Case Study:

Research involving this compound has shown its effectiveness in inhibiting specific receptors linked to cancer cell proliferation, indicating its potential role in cancer therapy.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine derivatives have been shown to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions suggest that the compound may exert its effects through the modulation of inflammatory pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-Chloro-5-cyclopropylpyrimidin-4-amine with structurally related pyrimidine derivatives, focusing on substituents, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects :

- Halogenation : Chlorine at position 2 is conserved across analogs for electronic stabilization. Fluorine at position 5 (e.g., 893772-23-1) enhances metabolic resistance due to its strong C-F bond .

- Cyclopropyl Group : Introduces steric bulk and conformational rigidity, improving target selectivity in kinase inhibitors .

- Methyl vs. Methoxy : Methyl (1050602-57-7) increases lipophilicity, favoring membrane permeability, whereas methoxy analogs (e.g., 1050602-56-6) may enhance solubility .

Patent and Research Trends :

- The parent compound (this compound) has the highest patent count (40), underscoring its utility as a lead structure .

- Fluorinated derivatives (e.g., 1204821-80-6) dominate recent medicinal chemistry studies due to improved pharmacokinetic profiles .

Heterocyclic Variations :

- Pyridine analogs (e.g., 1820665-49-3) retain bioactivity while altering electronic properties, demonstrating scaffold versatility .

Activité Biologique

2-Chloro-5-cyclopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential kinase inhibitor. This compound's structural features allow it to interact with various biological targets, including kinases involved in critical cellular processes. This article reviews the biological activity of this compound, emphasizing its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- SMILES : C1CC1C2=CN=C(N=C2N)Cl

- InChI : InChI=1S/C7H8ClN3/c8-7-10-3-...

The compound features a cyclopropyl group at the 5-position and a chlorine atom at the 2-position of the pyrimidine ring, which are crucial for its biological activities.

This compound primarily functions as a kinase inhibitor , targeting several kinases implicated in various diseases. Its mechanism involves:

- Binding to Kinase Hinge Regions : The nitrogen atoms in the pyrimidine structure form hydrogen bonds with the hinge region of kinases, stabilizing the inhibitor and preventing substrate binding.

- Selectivity for Specific Kinases : Research indicates that this compound selectively inhibits kinases such as SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase), which are associated with autoimmune and inflammatory diseases .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies:

Anti-inflammatory Effects

Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting COX enzymes, particularly COX-2. For instance:

- IC Values : Compounds similar to this compound demonstrated IC values comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Anticancer Activity

The compound has also been investigated for its potential anticancer effects:

- Inhibition of Tumor Growth : In vitro studies indicated that it can inhibit cell proliferation in cancer cell lines through kinase inhibition.

- Mechanistic Insights : It affects signaling pathways critical for cancer cell survival and proliferation .

Case Studies

- Study on Kinase Inhibition : A study identified several pyrimidine derivatives, including this compound, as potent inhibitors of understudied kinases like DRAK1 and BMP2K, showing promise for treating conditions like cancer and neurodegenerative diseases .

- Anti-inflammatory Research : In a series of experiments involving carrageenan-induced paw edema in rats, derivatives exhibited significant anti-inflammatory effects, with ED values indicating potency similar to indomethacin .

Q & A

Q. How can high-throughput screening (HTS) pipelines integrate this compound for drug discovery?

- Methodological Answer :

- Library Design : Include the compound in fragment libraries for kinase or protease targets.

- Assay Formats : Use fluorescence polarization (FP) or TR-FRET for binding affinity measurements.

- Automation : Liquid handlers (e.g., Echo®) enable nanoscale dosing in 384-well plates.

- Hit Validation : Confirm hits via SPR or ITC for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.